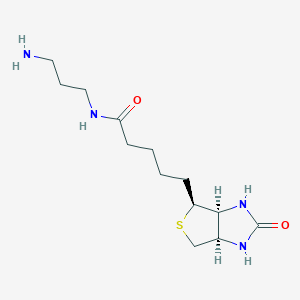

N-(+)-Biotinyl-3-aminopropylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H24N4O2S |

|---|---|

Molecular Weight |

300.42 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide |

InChI |

InChI=1S/C13H24N4O2S/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19)/t9-,10-,12-/m0/s1 |

InChI Key |

LKPUEUXUOQHTRS-NHCYSSNCSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2 |

Origin of Product |

United States |

Contextualization of Biotinylation Chemistry in Advanced Life Sciences Research

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to other molecules such as proteins, nucleic acids, or antibodies. mdpi.com This technique is a cornerstone of modern biotechnology and molecular biology, primarily due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. sigmaaldrich.com This bond, with a dissociation constant (Kd) in the range of 10^-15 M, is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of experimental conditions, including extremes of pH and temperature. sigmaaldrich.com

The small size of the biotin molecule (244.31 g/mol ) is another significant advantage, as it is unlikely to interfere with the natural function of the biomolecule to which it is attached. sigmaaldrich.com This allows for the "tagging" of molecules of interest for various applications without significantly altering their biological activity. Biotinylation can be achieved through two primary methods: enzymatic and chemical. Enzymatic biotinylation offers high specificity, targeting particular amino acid residues, while chemical biotinylation provides versatility, utilizing a range of reagents that can react with different functional groups on the target molecule. sigmaaldrich.com

The applications of biotinylation are vast and continue to expand. They are integral to numerous detection and purification techniques, including:

Immunoassays: Such as Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting. mdpi.com

Affinity Chromatography: For the purification of proteins and other biomolecules. gbiosciences.com

Cell Imaging and Localization Studies: By using fluorescently labeled avidin or streptavidin to visualize the location of biotinylated molecules. mdpi.com

Drug Delivery: Where biotinylated carriers can target drugs to specific cells or tissues. mdpi.com

The Foundational Role of Linker Molecules in Bioconjugation and Biofunctionalization Strategies

The covalent attachment of biotin (B1667282) to a target molecule is rarely a direct bond. Instead, it is mediated by a "linker" or "spacer arm." This linker is a chemical moiety that connects the biotin to a reactive group that will form the bond with the target biomolecule. The nature of this linker is crucial and can significantly influence the outcome of the biotinylation process and the subsequent application. gbiosciences.com

Linker molecules in bioconjugation serve several critical functions:

Reducing Steric Hindrance: The biotin-binding site on avidin (B1170675) and streptavidin is located below the protein's surface. A linker arm provides the necessary distance to prevent the larger biomolecule from sterically hindering the biotin from accessing this binding pocket. gbiosciences.com

Improving Solubility: The physicochemical properties of the linker can be tailored to improve the solubility of the resulting biotinylated conjugate, which is particularly important for proteins that may be prone to aggregation. gbiosciences.com

Providing Functionality: Linkers can be designed to be cleavable, for example, containing a disulfide bond that can be broken by reducing agents. This allows for the gentle elution of the biotinylated molecule after its capture by avidin or streptavidin, which is crucial for preserving the biological activity of the purified molecule. gbiosciences.com

Linkers can vary in length, polarity, and charge, and the choice of linker depends on the specific application. They are a key component in the design of complex biomolecules, including antibody-drug conjugates (ADCs), diagnostic probes, and various tools for proteomics research. gbiosciences.com

Genesis and Specialized Utility of N + Biotinyl 3 Aminopropylammonium As a Versatile Research Reagent

N-(+)-Biotinyl-3-aminopropylammonium is a biotinylation reagent characterized by a short, hydrophilic linker arm terminating in a primary amine. This primary amine is positively charged at physiological pH, conferring specific properties to the molecule. While the detailed developmental history of this specific reagent is not extensively documented in dedicated publications, its structure informs its specialized utility.

The key features of this compound are:

A Biotin (B1667282) Moiety: For high-affinity binding to avidin (B1170675) and streptavidin.

A Propyl Linker: A short three-carbon chain separating the biotin from the reactive group.

A Terminal Primary Amine: This amine serves as the reactive handle. It is nucleophilic and can be used to conjugate the biotin linker to molecules containing electrophilic groups, such as activated esters or isothiocyanates.

The compound is typically supplied as a trifluoroacetate (B77799) salt, which enhances its stability and solubility. Its primary utility lies in its ability to introduce a biotin tag onto other molecules through the reaction of its terminal amine. This makes it a building block for creating custom biotinylation reagents. For instance, the amine group can be reacted with a bifunctional crosslinker to create a reagent with a new reactive moiety at the other end.

The short and charged nature of the 3-aminopropylammonium linker suggests its use in applications where maintaining the hydrophilicity of the labeled molecule is important, and where a minimal distance between the biotin and the target is desired, provided that steric hindrance is not a major concern.

Table 1: Chemical Properties of this compound Trifluoroacetate

| Property | Value |

| CAS Number | 244760-26-7 |

| Molecular Formula | C13H24N4O2S · C2HF3O2 |

| Molecular Weight | 414.44 g/mol |

| Form | Powder |

| Synonym | N-(3-Aminopropyl)biotinamide trifluoroacetate |

Overview of Scholarly Research Trajectories and Methodological Innovations Utilizing N + Biotinyl 3 Aminopropylammonium

Advanced Purification and Isolation Techniques for High-Purity Reagents

Achieving high purity of this compound is essential for its use in sensitive biological assays. A combination of chromatographic and analytical techniques is employed for this purpose.

Chromatography is the primary method for purifying biotinylated compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from unreacted starting materials and byproducts based on differences in hydrophobicity. glenresearch.comsielc.com A C18 column is commonly used with a gradient of water and acetonitrile (B52724) as the mobile phase. sielc.com

Affinity Chromatography: This method leverages the high affinity between biotin and streptavidin. nih.gov The crude reaction mixture can be passed through a column containing immobilized streptavidin. sigmaaldrich.com The biotinylated product binds to the column, while impurities are washed away. sigmaaldrich.com Elution of the purified product can be challenging due to the strong biotin-streptavidin interaction and often requires harsh, denaturing conditions. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. researchgate.net It can be useful for removing small molecule impurities, such as unreacted biotin or coupling agents, from the larger biotinylated product. researchgate.net

Table 2: Comparison of Chromatographic Purification Methods

| Technique | Principle | Advantages | Disadvantages |

| RP-HPLC | Separation based on hydrophobicity. glenresearch.comsielc.com | High resolution, applicable to a wide range of molecules. glenresearch.com | Can be time-consuming, may require method development. glenresearch.com |

| Affinity Chromatography | Exploits the specific binding between biotin and streptavidin. nih.gov | Highly specific for biotinylated molecules. nih.gov | Elution can be difficult and may require denaturing conditions. nih.gov |

| Size-Exclusion Chromatography | Separation based on molecular size. researchgate.net | Mild conditions, useful for removing small impurities. researchgate.net | Lower resolution compared to RP-HPLC. |

Following purification, the identity and purity of this compound must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. researchgate.netresearchgate.netacs.org The spectra provide information about the connectivity of atoms and the presence of characteristic functional groups. researchgate.netresearchgate.netacs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the product, confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the amide bond formed during the coupling reaction. researchgate.net

Functionalization and Derivatization of this compound for Expanded Research Utility

The primary amine of the aminopropyl group in this compound can serve as a reactive handle for further functionalization, expanding its utility in research.

This derivatization allows for the attachment of the biotin moiety to a wide range of molecules and surfaces. For instance, the amine can be reacted with:

Carboxylic acids: Using coupling agents like EDC to form amide bonds, linking the biotin tag to proteins or other molecules with available carboxyl groups.

Aldehydes and ketones: Through reductive amination to form stable amine linkages.

Isothiocyanates: To form thiourea linkages, a common method for labeling proteins.

Activated esters (e.g., NHS esters): To create longer, more complex linker arms or to attach other functional groups.

The introduction of spacer arms of varying lengths and compositions between the biotin and the reactive group can be crucial for overcoming steric hindrance and ensuring efficient binding of the biotin moiety to streptavidin. nih.govthermofisher.comrsc.org

Approaches for Site-Specific Chemical Modification and Introduction of Orthogonal Functionalities

The chemical structure of this compound presents a versatile platform for site-specific chemical modifications, primarily targeting the terminal primary amino group of the 3-aminopropyl linker. This functional handle allows for the introduction of a wide array of functionalities through well-established bioconjugation techniques, enabling the construction of sophisticated molecular probes and affinity reagents. The strategic derivatization of this terminal amine is central to the application of this compound in various biotechnological assays.

One of the most common strategies for the modification of the primary amine is acylation , particularly through the use of N-hydroxysuccinimide (NHS) esters. NHS esters of various molecules, such as fluorophores, crosslinkers, or other small molecules, react efficiently with the primary amine under mild conditions to form a stable amide bond. This approach is widely employed for the attachment of reporter groups or for immobilization onto solid supports.

Another key strategy involves the introduction of orthogonal functionalities , which are chemical groups that can react selectively with a partner group without interfering with other functional groups present in the system. This allows for multi-step, site-specific labeling or conjugation. For instance, the terminal amine of this compound can be modified to incorporate an azide (B81097) or an alkyne group. These functionalities are central to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in complex biological media, making them ideal for in situ labeling applications.

Furthermore, the primary amine can be functionalized with other reactive groups such as maleimides for reaction with thiols, or aldehydes/ketones for reaction with hydrazides or alkoxyamines to form hydrazones or oximes, respectively. These diverse chemical handles expand the utility of this compound far beyond a simple biotinylating reagent, transforming it into a modular building block for the assembly of complex bioconjugates.

The table below summarizes some of the key approaches for the site-specific modification of this compound and the introduction of orthogonal functionalities.

| Modification Strategy | Reagent Type | Resulting Linkage | Orthogonal Functionality Introduced |

| Acylation | NHS esters, Acid anhydrides | Amide | N/A |

| Click Chemistry | Azide or Alkyne-containing reagents | Triazole | Azide or Alkyne |

| Thiol-Maleimide Coupling | Maleimide-functionalized molecules | Thioether | Maleimide |

| Carbonyl Condensation | Aldehyde or Ketone-containing reagents | Hydrazone, Oxime | Aldehyde, Ketone |

Development of Modified this compound Analogs with Tunable Properties

The development of modified this compound analogs with tunable properties is a key area of research aimed at optimizing the performance of biotin-based detection and purification systems. The "tunable" properties of these analogs primarily relate to the length and chemical nature of the linker arm, which can significantly impact the accessibility of the biotin moiety to avidin (B1170675) or streptavidin, as well as the solubility and steric hindrance of the resulting conjugate.

Linker Length Modification:

One of the most straightforward modifications is the alteration of the linker length. The 3-aminopropyl group in the parent compound provides a relatively short spacer. Analogs with longer or shorter linker arms can be synthesized by replacing 1,3-diaminopropane (B46017) with other diamines of varying lengths during the initial synthesis. For example, using 1,6-diaminohexane would result in a longer, more flexible linker, which can be advantageous in overcoming steric hindrance when the biotin-binding pocket of avidin/streptavidin is partially obstructed. Conversely, shorter linkers might be desirable in applications where a more rigid and defined distance between the biotin and the target molecule is required.

Introduction of Cleavable Linkers:

For applications requiring the release of the biotinylated molecule after capture, analogs incorporating cleavable linkers are of great interest. These linkers can be designed to be cleaved under specific chemical or enzymatic conditions. For example, a disulfide bond can be incorporated into the linker, which can be reductively cleaved by reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Other cleavable functionalities include acid-labile groups, photo-cleavable linkers, or enzyme-cleavable peptide sequences.

Solubility Enhancement:

The hydrophobicity of the biotin molecule can sometimes lead to solubility issues, especially when conjugating to proteins or other biomolecules. To address this, analogs with more hydrophilic linkers can be synthesized. This is often achieved by incorporating polyethylene (B3416737) glycol (PEG) chains of varying lengths into the linker arm. PEGylation not only enhances aqueous solubility but can also reduce non-specific binding and improve the pharmacokinetic properties of the conjugate in in vivo applications.

The table below provides an overview of some modified this compound analogs and their tunable properties.

| Analog Type | Modification | Tunable Property | Potential Application |

| Linker Length Variants | Varies the number of methylene (B1212753) units in the diamine linker | Steric hindrance, accessibility | Overcoming steric hindrance in binding assays |

| Cleavable Analogs | Incorporation of disulfide, acid-labile, or photo-cleavable groups | Reversible binding | Affinity purification and release of target molecules |

| PEGylated Analogs | Incorporation of polyethylene glycol (PEG) chains | Solubility, reduced non-specific binding | Improved performance in aqueous buffers, in vivo imaging |

These strategic modifications of the this compound scaffold allow for the fine-tuning of its properties to suit a wide range of specific applications in research and diagnostics.

Principles of High-Affinity Biotin-Streptavidin/Avidin Interaction in In Vitro Systems

The interaction between biotin and its binding proteins, streptavidin and avidin, is characterized by an exceptionally high affinity, with a dissociation constant (KD) in the femtomolar range (10-15 M). wikipedia.orgnih.govnih.gov This near-irreversible binding forms the basis of their widespread utility. Both avidin, found in egg whites, and its bacterial analogue streptavidin are tetrameric proteins, meaning each protein can bind up to four biotin molecules. nih.govthermofisher.com

Structural Basis of Biotin Binding Pockets in Biotin-Binding Proteins

The extraordinary affinity of streptavidin and avidin for biotin is rooted in the specific three-dimensional architecture of their binding sites. Each monomer subunit of these proteins is composed of an eight-stranded antiparallel β-barrel. nih.govsmolecule.com The biotin-binding site is a deep pocket located at one end of this barrel. nih.govthermofisher.com

The binding pocket envelops the biotin molecule, creating a highly complementary interface stabilized by a dense network of hydrogen bonds and extensive hydrophobic interactions. smolecule.comsemanticscholar.org In streptavidin, key amino acid residues that form hydrogen bonds with the ureido ring of biotin include asparagine, serine, and aspartate. ub.edu Additionally, several aromatic residues, primarily tryptophan, line the pocket, creating a "hydrophobic box" that accommodates biotin's bicyclic ring structure and its valeric acid side chain. smolecule.com

Kinetic and Thermodynamic Characterization of Biotin-Protein Complex Formation

The formation of the biotin-streptavidin/avidin complex is a thermodynamically spontaneous process, as indicated by a large negative change in Gibbs free energy (ΔG). nih.gov The interaction is characterized by a very fast association rate constant (kon) and an exceptionally slow dissociation rate constant (koff), which together account for the extremely low dissociation constant (KD = koff/kon).

Studies have shown that the association rate is slower than what would be expected for a purely diffusion-limited reaction, suggesting that conformational changes, such as the closing of the L3/4 loop, are integral to the binding mechanism. wikipedia.orgnih.gov The thermodynamic profile of the interaction is temperature-dependent. At higher temperatures (30–40 °C), the binding is primarily enthalpy-driven (exothermic), whereas at lower temperatures (15–25 °C), it becomes entropy-driven. semanticscholar.orgnih.gov The change in heat capacity (ΔCp) upon binding is significantly negative, which is consistent with the burial of a large nonpolar surface area as biotin becomes sequestered in the binding pocket. semanticscholar.orgnih.gov

| Parameter | Value (for Streptavidin-Biotin) | Reference |

| Dissociation Constant (KD) | ~10-14 - 10-15 M | wikipedia.orgnih.govnih.gov |

| Association Rate (kon) | 105 - 107 M-1s-1 | wikipedia.orgnih.govnih.gov |

| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | nih.gov |

| Change in Heat Capacity (ΔCp) | -459.9 cal/mol·K | semanticscholar.orgnih.gov |

Role of the 3-Aminopropylammonium Linker in Spatial Separation and Molecular Orientation

The linker, or spacer arm, that connects the biotin moiety to a target molecule is a critical component in bioconjugation. In this compound, this linker is a short, three-carbon chain terminating in a positively charged ammonium (B1175870) group. This structure imparts specific properties that influence the functionality of the resulting bioconjugate.

Influence of Linker Length and Flexibility on Bioconjugation Efficiency and Accessibility

The primary function of a linker is to provide spatial separation between the biotin molecule and its conjugated partner. This separation minimizes steric hindrance, ensuring that the biotin can efficiently access the deep binding pocket of streptavidin or avidin without interference from the attached molecule. thermofisher.com While very long linkers, such as those based on polyethylene glycol (PEG), are often used to maximize separation and solubility, shorter linkers like the 3-aminopropyl group are also effective, particularly when the conjugated molecule is relatively small.

The flexibility of the propyl chain allows the biotin moiety to orient itself correctly for optimal entry into the binding pocket. Studies have shown that incorporating flexible linkers can enhance the immobilization of biotinylated molecules onto streptavidin-coated surfaces. nih.gov The positive effects of linkers make them beneficial for fusion proteins that might otherwise show poor immobilization. nih.gov

Electrostatic Contributions of the Terminal Ammonium Moiety to Molecular Interactions and Solubility

The terminal ammonium group (-NH3+) of the linker carries a permanent positive charge at physiological pH. This charge has two significant consequences. First, it enhances the water solubility of the biotin conjugate. Hydrophilic linkers are known to help prevent the aggregation and precipitation of proteins upon modification.

Second, the positive charge can influence molecular interactions through electrostatic effects. It can reduce non-specific binding to negatively charged surfaces or biomolecules, thereby improving the signal-to-noise ratio in assays. Conversely, the charge may also promote specific electrostatic interactions. For instance, the positively charged group can interact with negatively charged residues on a target protein or a surface, potentially influencing the orientation and stability of the bioconjugate. nih.gov The presence of a charged group can also affect the local microenvironment, influencing factors like protonation states or ion-pairing at interfaces. nih.gov

Reaction Mechanisms in Bioconjugation Mediated by this compound

This compound serves as a biotinylating reagent. The key reactive site is the primary amine (-NH2) at the end of the propyl linker (which exists in equilibrium with its protonated ammonium form, -NH3+). This nucleophilic amine group is used to form a stable covalent bond with an electrophilic functional group on a target molecule, such as a protein, nucleic acid, or surface. smolecule.comthermofisher.com

The most common bioconjugation strategy involving this type of reagent is the acylation of the primary amine. nih.gov This is typically achieved by reacting the amine-terminated biotin linker with a target molecule that has been activated with an N-hydroxysuccinimide (NHS) ester. wikipedia.orgthermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond. thermofisher.com This reaction is highly efficient and is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amine is sufficiently deprotonated and thus nucleophilic. nih.gov

Other electrophilic groups can also be targeted by the amine linker, including isothiocyanates (forming a thiourea linkage) and aldehydes (forming a Schiff base that is subsequently reduced to a stable amine linkage). nih.gov The choice of reaction depends on the available functional groups on the target molecule and the desired stability of the resulting bond. Through these mechanisms, the biotin moiety is covalently and permanently attached to the molecule of interest, preparing it for subsequent interaction with streptavidin or avidin.

Nucleophilic Reactivity of the Primary Amine in Various Conjugation Chemistries

The terminal primary amine of the 3-aminopropylammonium linker in this compound serves as a potent nucleophile, enabling its covalent attachment to a wide array of target molecules through various conjugation chemistries. This reactivity is fundamental to its function as a biotinylating agent. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming stable covalent bonds.

Several common conjugation strategies exploit the nucleophilicity of this primary amine:

Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines under mild conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.comthermofisher.com The primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate, followed by the departure of the NHS leaving group to yield the final amide conjugate. glenresearch.com Sulfo-NHS esters, water-soluble analogs, are often employed for reactions in aqueous environments, minimizing the use of organic solvents that could be detrimental to the target molecule. alfa-chemistry.com

Reaction with Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea linkages. This reaction typically proceeds under slightly alkaline conditions (pH 9-11). researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, resulting in the formation of a thiourea bond. This chemistry provides an alternative to amide bond formation for labeling target molecules.

Reductive Amination with Aldehydes and Ketones: The primary amine can react with aldehydes or ketones to form an intermediate imine (Schiff base). wikipedia.orgorgoreview.com This imine is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine linkage. masterorganicchemistry.comlibretexts.org This two-step process, known as reductive amination, is a versatile method for conjugating this compound to molecules containing carbonyl functionalities. wikipedia.orgorgoreview.com

The following interactive table summarizes the key aspects of these conjugation chemistries.

| Reaction Type | Target Functional Group | Resulting Linkage | Typical pH | Key Features |

| Acylation | N-hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 | Efficient reaction, forms stable bond. thermofisher.comthermofisher.com |

| Thiourea Formation | Isothiocyanate | Thiourea | 9.0 - 11.0 | Stable linkage, alternative to amides. researchgate.net |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | 6.0 - 7.5 | Forms a stable C-N bond, requires a reducing agent. masterorganicchemistry.comlibretexts.org |

Chemo- and Regioselectivity Considerations in Target Molecule Labeling

Achieving specific labeling of a target molecule is paramount in bioconjugation. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others, while regioselectivity pertains to the specific site of modification on the target molecule. When using this compound, several factors influence the chemo- and regioselectivity of the labeling reaction.

Chemoselectivity:

The primary amine of this compound is highly nucleophilic and will preferentially react with electrophilic functional groups. However, other nucleophilic groups may be present on the target molecule, such as thiols (from cysteine residues) and hydroxyls (from serine, threonine, or tyrosine residues).

pH Control: The pH of the reaction buffer is a critical parameter for controlling chemoselectivity. The reactivity of primary amines increases with pH as they become deprotonated and more nucleophilic. thermofisher.com By carefully controlling the pH, it is possible to favor the reaction with amines over other nucleophiles. For instance, at a pH of around 7, the reaction with maleimides (targeting thiols) is significantly faster than with NHS esters (targeting amines). Conversely, at a pH of 8.5-9.0, the reaction with NHS esters is highly favored.

Regioselectivity:

When labeling proteins, which often possess multiple primary amines (the N-terminal α-amine and the ε-amines of lysine (B10760008) residues), achieving regioselectivity can be challenging.

Differential pKa Values: The N-terminal α-amine generally has a lower pKa (around 7.8-8.0) compared to the ε-amine of lysine residues (around 10.5). thermofisher.comnih.gov This difference in pKa can be exploited to achieve some degree of regioselectivity. At a pH closer to neutral (e.g., pH 7.0-7.5), the N-terminal amine is more deprotonated and therefore more nucleophilic than the lysine side chains, potentially leading to preferential labeling at the N-terminus.

Solvent Accessibility and Local Microenvironment: The accessibility of an amino group to the biotinylating reagent plays a significant role in determining the site of modification. nih.gov Amino acid residues located on the surface of a protein are more likely to be labeled than those buried within its three-dimensional structure. Furthermore, the local chemical environment surrounding an amino group, including the presence of neighboring charged or bulky residues, can influence its nucleophilicity and accessibility, thereby directing the site of biotinylation. nih.govresearchgate.net Kinetically controlled labeling, using sub-stoichiometric amounts of the reagent, can sometimes favor modification of the most reactive and accessible lysine residue. nih.gov

Reagent Design: While not directly a property of this compound itself, the design of the electrophilic partner can influence regioselectivity. For example, certain reagents have been shown to exhibit a preference for specific lysine residues due to favorable interactions with the local protein environment. researchgate.net

Bioconjugation in Protein and Nucleic Acid Labeling for Molecular Studies

Bioconjugation, the process of linking two biomolecules, is a cornerstone of life sciences research. This compound serves as a key reagent in this field, enabling the stable attachment of a biotin tag to proteins and nucleic acids. This biotin label then acts as a high-affinity handle for interaction with streptavidin or avidin proteins, a partnership renowned for its extraordinary binding strength (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).

The primary amine of this compound can be readily coupled to molecules containing electrophilic groups, such as activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates. This allows for the site-specific or random labeling of proteins at lysine residues or the N-terminus, and the modification of nucleic acids that have been functionalized with amine-reactive groups.

Development of Biotinylated Probes for High-Sensitivity Molecular Detection in Assays

The creation of biotinylated probes is a critical application of this compound, leading to significant advancements in the sensitivity of various molecular assays. By incorporating a biotin tag, these probes can be detected with exceptional sensitivity using streptavidin conjugated to enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent molecules.

Research Findings:

Studies have demonstrated that the use of biotinylated probes can rival the sensitivity of traditional radioactive methods without the associated safety concerns. For instance, in nucleic acid hybridization assays such as Southern and Northern blotting, probes labeled with biotin can detect picogram levels of target DNA or RNA. The enzymatic amplification of the signal, where a single enzyme-streptavidin conjugate can process multiple substrate molecules, is a key factor in achieving this high sensitivity.

| Assay Type | Typical Probe Label | Detection Method | Limit of Detection |

| Southern Blot | Biotin | Streptavidin-HRP with chemiluminescence | Sub-picogram |

| Northern Blot | Biotin | Streptavidin-AP with colorimetric substrate | Picogram |

| ELISA | Biotinylated Antibody | Streptavidin-HRP with colorimetric substrate | pg/mL |

| In Situ Hybridization | Biotinylated Oligonucleotide | Streptavidin-Fluorophore | Single-molecule level |

Strategies for Non-Covalent Immobilization of Biomolecules onto Solid Supports

The robust and highly specific interaction between biotin and streptavidin is exploited for the non-covalent immobilization of biomolecules onto various solid supports. This technique is fundamental for the development of a wide range of analytical and purification systems. This compound is used to first biotinylate the biomolecule of interest (e.g., an antibody, enzyme, or DNA fragment). This biotinylated molecule can then be securely attached to a surface that has been pre-coated with streptavidin or avidin.

This immobilization strategy offers several advantages over direct covalent attachment to the surface, including a uniform orientation of the immobilized biomolecule (if biotinylation is site-specific) and the preservation of the biomolecule's native conformation and activity. The spacer arm of this compound also helps to reduce steric hindrance, ensuring that the active sites of the immobilized biomolecule remain accessible.

Surface Functionalization and Materials Science Applications

The ability to modify surfaces with biological molecules is a driving force in materials science, leading to the creation of advanced materials with novel functionalities. This compound is instrumental in the functionalization of surfaces for a variety of in vitro applications.

Preparation of Biotinylated Surfaces for Affinity Capture and Directed Assembly (e.g., biosensors, microarrays)

Biotinylated surfaces are widely used in the development of biosensors and microarrays for the high-throughput analysis of biomolecular interactions. These surfaces are typically prepared by first modifying a substrate (e.g., glass, gold, or silicon) with a chemical layer that presents reactive groups, such as primary amines. This compound can then be activated (for example, by converting its biotin carboxyl group to an NHS ester) and reacted with the aminated surface to create a dense layer of biotin molecules.

Alternatively, the amine group of this compound can be used to react with surfaces functionalized with electrophilic groups. These biotinylated surfaces can then be used to capture streptavidin-conjugated molecules or to assemble complex biomolecular structures in a directed manner.

Table of Surface Preparation Methods:

| Substrate | Surface Chemistry | Biotinylation Strategy | Application |

| Glass Slide | Aminosilane | Reaction with NHS-activated biotin | DNA Microarrays |

| Gold Film | Thiol Self-Assembled Monolayer | Amide coupling to terminal carboxyl groups | Surface Plasmon Resonance (SPR) Biosensors |

| Silicon Wafer | Epoxide Silanization | Reaction with the amine of this compound | Protein Microarrays |

| Polystyrene Plate | Plasma Treatment | Grafting of amine-containing polymers followed by biotinylation | ELISA Plates |

Integration into Advanced Polymeric Constructs and Nanomaterials for In Vitro Applications

The functionalization of polymers and nanomaterials with biotin opens up a vast range of possibilities for creating advanced tools for in vitro diagnostics and research. This compound can be incorporated into polymeric structures, such as hydrogels or micelles, either during polymerization or through post-synthesis modification. This imparts the ability to specifically bind streptavidin-conjugated entities.

Similarly, nanomaterials like gold nanoparticles, quantum dots, and magnetic beads can be functionalized with this compound. The resulting biotinylated nanomaterials are used in a variety of applications, including:

Targeted imaging: Biotinylated quantum dots can be targeted to specific cellular structures using streptavidin-conjugated antibodies.

Bio-separation: Biotinylated magnetic beads are widely used for the efficient isolation of specific cells or biomolecules from complex mixtures.

Signal amplification in assays: Biotinylated gold nanoparticles can be used to enhance the signal in immunoassays and nucleic acid detection systems.

Affinity Purification and Separation Technologies in Research Laboratories

Affinity purification is a powerful technique for isolating a specific protein or biomolecule from a complex mixture. The biotin-streptavidin interaction is one of the most widely used systems for this purpose due to its high affinity and specificity.

In a typical workflow, the target protein is first biotinylated using a reagent like this compound. The entire mixture is then passed through a column containing a resin to which streptavidin is covalently attached. The biotinylated target protein binds tightly to the streptavidin resin, while all other components of the mixture are washed away.

Elution of the purified protein from the streptavidin column can be challenging due to the strength of the interaction. Harsh conditions, such as high concentrations of denaturants (e.g., guanidinium (B1211019) chloride) or extreme pH, are often required, which can denature the purified protein. To circumvent this, researchers have developed strategies such as using monomeric avidin resins, which have a lower affinity for biotin, or employing cleavable biotinylation reagents.

Comparison of Affinity Purification Resins:

| Resin Type | Binding Affinity | Elution Conditions | Advantages | Disadvantages |

| Streptavidin-Agarose | Very High (Kd ~ 10⁻¹⁵ M) | Harsh (e.g., 8M Guanidine-HCl, pH 1.5) | Very strong capture | Denaturing elution |

| Monomeric Avidin-Agarose | Moderate (Kd ~ 10⁻⁸ M) | Mild (e.g., competitive elution with free biotin) | Non-denaturing elution | Lower binding capacity |

| Soft-Release Avidin Resin | Moderate | Mild (e.g., competitive elution with biotin) | Gentle elution preserves protein function | May have lower binding efficiency |

Utilization in Chromatographic Separation Schemes for Biotinylated Target Isolation

There is a lack of specific research articles detailing the use of this compound as the biotinylating agent in chromatographic separation schemes. While affinity chromatography is a standard method for isolating biotinylated molecules using immobilized avidin or streptavidin, studies explicitly employing this particular compound for the initial biotinylation of the target molecule prior to separation are not readily found in the scientific literature.

Magnetic Bead-Based Isolation Methodologies for High-Throughput Biomolecule Enrichment

Similarly, specific examples of this compound being used to biotinylate biomolecules for subsequent isolation via magnetic beads are not detailed in published research. The general principle involves biotinylating a molecule of interest, which is then captured by streptavidin-coated magnetic beads, allowing for efficient separation and enrichment. However, the literature does not specify the use of this compound in these protocols.

Development of High-Throughput Screening Assays for Molecular Discovery

Design of Biotin-Capture Assays for In Vitro Ligand-Binding and Enzyme Activity Studies

A specific application of a derivative of this compound has been documented in the development of a novel high-throughput screening assay. A study on Quenched Time-Resolved Förster Resonance Energy Transfer (QTR-FRET) utilized N-biotinyl-3-aminopropylammonium trifluoroacetate (B77799) as a component in a biotin-streptavidin binding assay. This assay was designed to demonstrate an improved signal-to-background ratio for ligand-binding studies.

In this research, various concentrations of a europium-chelate-biotin conjugate, synthesized using N-biotinyl-3-aminopropylammonium trifluoroacetate, were tested in a competitive binding assay with free biotin. The performance of the assay was evaluated by measuring the signal-to-background (S/B) ratio in the presence and absence of excess free biotin.

| Eu³⁺-Biotin Conjugate Concentration (nM) | S/B Ratio (TR-FRET) | S/B Ratio (QTR-FRET with quencher) |

| 4 | 12 ± 1 | 13 ± 1 |

| 12 | 12 ± 1 | 16 ± 1 |

| 36 | 13 ± 1 | 19 ± 2 |

This table illustrates the improved signal-to-background ratio achieved with the QTR-FRET methodology, which employed a biotin conjugate derived from N-biotinyl-3-aminopropylammonium trifluoroacetate, demonstrating its utility in developing sensitive ligand-binding assays.

Application in Cell-Free Systems for Mechanistic Elucidation of Biological Processes

There are no specific research findings available that describe the use of this compound for biotinylating components within cell-free systems for the study of biological processes.

Contributions to Biosensor and In Vitro Diagnostic Platform Development

Optical Biosensors for Real-Time Molecular Interaction Analysis and Binding Kinetics

The core principle involves the stable covalent attachment of a biotin molecule, via the 3-aminopropyl spacer, to a surface or a ligand. This biotinylated entity then serves as a high-affinity anchor for streptavidin or avidin, which in turn can be used to capture a specific molecule of interest for interaction analysis. This strategy allows for the precise, oriented immobilization of ligands, which is crucial for accurate kinetic measurements.

Optical biosensors monitor molecular interactions in real-time by detecting changes in the refractive index (in SPR) or the interference pattern of light (in BLI) at the sensor surface as molecules associate and dissociate. By immobilizing a ligand and flowing an analyte over the surface, these techniques can determine key kinetic parameters.

Illustrative Application in Surface Plasmon Resonance (SPR):

In a typical SPR experiment, a sensor chip with a gold surface is functionalized. An amine-reactive derivative of this compound would be used to create a biotinylated self-assembled monolayer. Streptavidin is then injected and binds tightly to the biotin, creating a stable, high-capacity capture surface. A biotinylated ligand (e.g., an antibody, a peptide, or a nucleic acid) can then be introduced and captured by the streptavidin. Finally, the analyte of interest is injected at various concentrations, and its binding to the captured ligand is monitored.

The data obtained from such an experiment allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Hypothetical Research Data:

The following tables represent the type of data that would be generated in studies utilizing a surface functionalized with a derivative of this compound.

Table 1: Kinetic Analysis of a Protein-Protein Interaction using SPR

This table illustrates the kinetic parameters for the interaction between a captured antibody (Ligand) and its target antigen (Analyte) at different concentrations.

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

| 50 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 |

| 100 | 1.3 x 10⁵ | 4.9 x 10⁻⁴ | 3.77 |

| 200 | 1.2 x 10⁵ | 5.1 x 10⁻⁴ | 4.25 |

| 400 | 1.4 x 10⁵ | 5.0 x 10⁻⁴ | 3.57 |

| Average | 1.28 x 10⁵ | 5.0 x 10⁻⁴ | 3.94 |

Table 2: Comparative Binding Kinetics on a Functionalized BLI Biosensor

This table shows data from a Biolayer Interferometry experiment comparing the binding of a small molecule analyte to two different protein ligands captured on a streptavidin-coated biosensor, which would have been prepared using a biotinylating agent like an activated form of this compound.

| Ligand | Analyte Concentration (µM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) |

| Protein A | 10 | 2.5 x 10³ | 1.1 x 10⁻² | 4.4 |

| Protein A | 25 | 2.6 x 10³ | 1.2 x 10⁻² | 4.6 |

| Protein A | 50 | 2.4 x 10³ | 1.1 x 10⁻² | 4.6 |

| Protein B | 10 | 8.1 x 10² | 3.5 x 10⁻³ | 4.3 |

| Protein B | 25 | 8.4 x 10² | 3.6 x 10⁻³ | 4.3 |

| Protein B | 50 | 8.2 x 10² | 3.4 x 10⁻³ | 4.1 |

These tables exemplify the detailed kinetic data that can be obtained from optical biosensors. The use of this compound derivatives is a foundational step in preparing the sensor surfaces required for such precise and informative real-time analysis of molecular interactions.

Structural Characterization and Conformational Analysis of N + Biotinyl 3 Aminopropylammonium

Conformational Preferences of the Biotin (B1667282) Moiety within the Conjugate

The biotin molecule, composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring and a valeric acid side chain, is not a rigid structure. Its conformational flexibility, particularly in the context of a conjugate, plays a significant role in its binding affinity and specificity.

Spectroscopic Insights into Biotin Ring Conformations (e.g., via advanced NMR techniques)

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating the solution-state conformation of biotin and its derivatives. Two-dimensional NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the spatial arrangement of the biotin rings.

In aqueous solution, the bicyclic ring system of biotin is generally stable, but the valeric acid side chain exhibits considerable flexibility. For N-(+)-Biotinyl-3-aminopropylammonium, the amide bond formation with the 3-aminopropylammonium linker will influence the conformational ensemble of the valeric acid chain. NOESY experiments on similar biotinylated molecules have shown that the biotin and linker portions of the molecule often exhibit significant independent motion. This suggests that the biotin moiety in this compound likely retains a high degree of conformational freedom, which is essential for its effective binding to target proteins like avidin (B1170675) and streptavidin.

| NMR Parameter | Typical Observation for Biotin Conjugates | Interpretation for this compound |

| Proton Chemical Shifts (¹H NMR) | Characteristic signals for the ureido, thiophene (B33073), and valeric acid protons. | The aminopropylammonium linker will introduce new signals and may cause slight shifts in the adjacent valeric acid chain protons. |

| NOESY Cross-Peaks | Few to no cross-peaks are typically observed between the biotin moiety and the molecule it is conjugated to, especially with a flexible linker. | This indicates a lack of a persistent, folded-back conformation, suggesting the biotin is extended into the solvent and accessible for binding. |

| Relaxation Times (T1 and T2) | Shorter relaxation times for the linker protons compared to the biotin ring protons. | This would confirm the higher flexibility of the 3-aminopropylammonium linker relative to the more rigid biotin bicyclic system. |

Influence of Solvent Environment and pH on Biotin Conformation and Stability

The solvent environment and pH can significantly impact the conformation and stability of this compound. Molecular dynamics simulations of biotin in aqueous solution have revealed that it is highly flexible, capable of transitioning between extended, semi-folded, and folded states. nih.gov Intramolecular hydrogen bonding can contribute to these folded conformations. nih.gov

The stability of the amide bond linking biotin to the 3-aminopropylammonium group is also pH-dependent. While generally stable, extremes of pH can lead to hydrolysis. The protonation state of the terminal ammonium (B1175870) group of the linker is dictated by the pH of the solution. At physiological pH, this group will be positively charged, which can influence local solvent structure and potentially interact with the biotin moiety or the target protein. The binding of biotin to streptavidin is known to be remarkably resistant to extremes of pH and temperature. nih.gov However, very low pH conditions can lead to conformational changes in streptavidin that weaken the interaction. nih.gov Single-molecule force spectroscopy has demonstrated that the binding probability of biotin to avidin and streptavidin is affected by pH, with avidin showing surprising stability and even increased binding at very low pH, while streptavidin's binding diminishes at both low and high pH. nih.gov

| Environmental Factor | Effect on this compound | Significance |

| Solvent Polarity | In polar solvents like water, the flexible linker allows the biotin moiety to be well-solvated and accessible. | Promotes efficient binding to target proteins in aqueous buffers. |

| Low pH | The terminal amine of the linker is protonated (ammonium). The amide bond is generally stable, but extreme acidity could promote hydrolysis over long periods. | The positive charge on the linker could influence binding kinetics and interactions with the target protein surface. |

| High pH | The terminal amine of the linker is deprotonated. The amide bond may be more susceptible to hydrolysis. | Changes in the linker's charge state can alter its flexibility and interaction profile. |

Dynamics and Flexibility of the 3-Aminopropylammonium Linker

The 3-aminopropylammonium linker, while short, provides crucial spacing and flexibility, allowing the biotin moiety to orient itself optimally within the binding pocket of its target protein.

Computational Modeling and Molecular Dynamics Simulations of Linker Rotational Barriers and Mobility

Computational modeling and molecular dynamics (MD) simulations are invaluable for probing the dynamics and flexibility of linker molecules. MD simulations can map the conformational landscape of the 3-aminopropylammonium linker, revealing its preferred orientations and the energy barriers to rotation around its single bonds.

For a simple alkyl chain like the aminopropyl group, the rotational barriers around the C-C bonds are relatively low, allowing for a high degree of conformational freedom. The presence of the terminal ammonium group and the amide linkage will introduce specific electrostatic interactions and hydrogen bonding capabilities that can influence the linker's dynamics. Simulations would likely show that the linker explores a wide range of conformations, from fully extended to more compact forms. This flexibility is advantageous as it allows the biotin to "search" for its binding site.

| Linker Dynamic Parameter | Predicted Value/Behavior | Implication for Binding |

| Rotational Energy Barriers (C-C bonds) | Low (comparable to small alkanes) | High degree of conformational flexibility. |

| End-to-End Distance Distribution | Broad distribution, with a peak corresponding to a partially extended conformation. | The linker can adapt to the steric requirements of the binding pocket. |

| Solvent Accessible Surface Area (SASA) | Varies with conformation, but generally high for the terminal ammonium group. | The charged terminus is likely well-solvated, minimizing non-specific interactions. |

Experimental Probing of Linker Flexibility and Spacing in Solution (e.g., using FRET, SAXS)

Experimental techniques like Förster Resonance Energy Transfer (FRET) and Small-Angle X-ray Scattering (SAXS) can provide information about the distances and conformational ensembles of molecules in solution.

For a molecule as small as this compound, applying FRET would require attaching a donor and acceptor fluorophore, which would significantly alter the molecule itself. However, FRET has been used extensively to study the distance dependence of biotin-streptavidin interactions where biotin is attached to a longer linker, such as a DNA molecule. nih.gov These studies have shown that the linker's conformation can be influenced by the ionic strength of the buffer. nih.gov

Intermolecular Interactions and Structural Complementarity with Target Molecules

The primary target molecules for biotin and its conjugates are the proteins avidin and streptavidin, which exhibit extraordinarily high binding affinity for biotin. The 3-aminopropylammonium linker plays a role in facilitating this interaction.

The crystal structure of streptavidin with biotin reveals a deep binding pocket. nih.govwikipedia.org The biotin molecule is held in place by a dense network of hydrogen bonds and extensive van der Waals contacts. wikipedia.orgencyclopedia.pub Key interactions involve the ureido ring of biotin, which forms hydrogen bonds with several amino acid residues in the binding pocket. encyclopedia.pub

The 3-aminopropylammonium linker of this compound connects to the valeric acid side chain of biotin. In the bound state, this linker would extend out of the binding pocket. Its flexibility allows the biotin moiety to adopt the optimal orientation for binding without steric hindrance. The positively charged ammonium group at the terminus of the linker may engage in electrostatic interactions with negatively charged residues on the surface of streptavidin, potentially influencing the binding kinetics and the stability of the complex. The relatively short length of the aminopropyl linker is generally sufficient to overcome the steric hindrance associated with biotin binding in a pocket that is located below the surface of the avidin molecule. thermofisher.com

| Interaction Type | Biotin Moiety | 3-Aminopropylammonium Linker |

| Hydrogen Bonding | Extensive network with residues such as Asn23, Ser27, Tyr43, and Asp128 in streptavidin. encyclopedia.pub | The amide group can act as both a hydrogen bond donor and acceptor. The terminal ammonium group is a hydrogen bond donor. |

| Van der Waals Interactions | The bicyclic ring system and the aliphatic portion of the valeric acid chain make numerous contacts with hydrophobic residues in the binding pocket. | The propyl chain can engage in van der Waals interactions with surface residues of the target protein. |

| Electrostatic Interactions | The ureido group has a significant dipole moment. | The terminal ammonium group carries a positive charge at physiological pH. |

Determination of Optimal Binding Geometries through Co-Crystallography or Advanced NMR Studies of Conjugates

Detailed structural information for this compound, specifically from co-crystallography or advanced Nuclear Magnetic Resonance (NMR) studies of its conjugates, is not extensively available in publicly accessible scientific literature. Co-crystallography is a powerful technique that involves crystallizing a ligand bound to its target protein, in this case, likely avidin or streptavidin, to determine the three-dimensional structure of the complex at atomic resolution. This method would precisely reveal the binding geometry, including the orientation of the biotin moiety, the conformation of the 3-aminopropyl linker, and the specific molecular interactions (hydrogen bonds, van der Waals forces, etc.) with the protein's binding pocket.

Similarly, advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the conformation of this compound conjugates in solution. These techniques can determine through-space proximities between atoms, helping to elucidate the linker's flexibility and the spatial relationship between the biotin group and the conjugated molecule.

While the fundamental interactions of the biotin moiety itself with the binding pockets of avidin and streptavidin are well-documented, specific high-resolution structural data for conjugates involving the 3-aminopropylammonium linker are not readily found.

Elucidation of Structure-Activity Relationships in Biotinylated Conjugates for Enhanced Performance

The length and flexibility of the linker are paramount. A linker that is too short may cause steric hindrance, preventing the biotin from effectively binding to avidin or streptavidin due to interference from the conjugated molecule. Conversely, an excessively long or flexible linker might lead to undesirable interactions with other molecules or a lack of conformational stability. The 3-aminopropylammonium linker provides a relatively short and flexible spacer.

The chemical nature of the linker is also a key determinant of the conjugate's properties. The presence of the secondary amine in the aminopropyl group allows for the stable attachment of various molecules. The positive charge of the ammonium group under physiological conditions can influence the solubility, cell permeability, and non-specific binding of the conjugate.

Interactions with Biological and Synthetic Systems Non Clinical Contexts

Molecular Interactions with Model Protein Systems

Analysis of Non-Specific Interactions with Diverse Protein Structures in In Vitro Assays

A significant challenge in the application of biotin-avidin systems is the potential for non-specific binding (NSB). rockland.com NSB occurs when biotinylated molecules or the avidin (B1170675)/streptavidin proteins themselves adhere to unintended surfaces or biomolecules. nih.govresearchgate.net Avidin, being a glycosylated protein with a high isoelectric point (pI), is particularly prone to NSB through electrostatic interactions. aatbio.comrockland.com Streptavidin, which is non-glycosylated and has a near-neutral pI, is generally preferred to minimize this issue. aatbio.comrockland.com

In in vitro assays such as ELISAs or pull-down experiments, non-specific binding can arise from several sources:

Endogenous Biotin (B1667282): Biological samples like cell lysates naturally contain biotinylated proteins (e.g., carboxylases), which can bind to streptavidin surfaces and create background noise. rockland.comthermofisher.com

Hydrophobic and Electrostatic Interactions: Both the biotinylated probe and the streptavidin-coated surface (e.g., magnetic beads, microplates) can interact non-specifically with other proteins in the sample. researchgate.netnanomicronspheres.com

Matrix Effects: Complex sample matrices, such as serum, contain numerous proteins and other molecules that can adhere to assay surfaces. nih.govresearchgate.net

Several strategies are employed to mitigate NSB in in vitro assays:

Blocking Agents: Surfaces are pre-treated with blocking buffers containing proteins like bovine serum albumin (BSA) or casein, or non-ionic detergents like Tween-20, to occupy potential non-specific binding sites. researchgate.netnanomicronspheres.com

Washing Conditions: Increasing the stringency of wash buffers, for instance by increasing salt concentration (e.g., up to 0.5 M NaCl) or including detergents, can help disrupt weak, non-specific interactions. rockland.comresearchgate.net

Pre-clearing: The sample can be incubated with unconjugated streptavidin beads to remove endogenously biotinylated molecules before the primary pull-down experiment. thermofisher.com

Solution-Phase Capture: A biotinylated capture reagent is first incubated with the sample in solution. This complex is then rapidly captured on a streptavidin-coated surface, reducing the time for non-specific components to adhere to the solid phase. nih.gov

Association with Nucleic Acids and Oligonucleotides

Strategies for Labeling DNA/RNA for Hybridization and Molecular Recognition Studies

N-(+)-Biotinyl-3-aminopropylammonium and similar biotin derivatives are widely used to label nucleic acids for non-radioactive detection in a variety of molecular biology applications. biosyn.comthermofisher.com The choice of labeling strategy depends on the specific application, the type of nucleic acid (DNA or RNA), and whether the label is required at a specific position.

Enzymatic Labeling Methods:

3' End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add biotinylated nucleotides to the 3' terminus of DNA. For RNA, T4 RNA ligase can be used to attach a biotinylated nucleotide or a short biotinylated oligonucleotide to the 3' end. nih.gov

5' End Labeling: T4 polynucleotide kinase (PNK) can be used to phosphorylate the 5' end, which can then be chemically coupled to an amino-functionalized biotin derivative.

Internal Labeling: During synthesis via PCR or in vitro transcription, biotinylated nucleoside triphosphates (e.g., biotin-11-dUTP) can be incorporated into the growing nucleic acid chain by DNA or RNA polymerases. researchgate.net

Chemical Labeling Methods:

Post-Synthesis Conjugation: Oligonucleotides can be synthesized with a reactive group, such as a primary amine, at the 5' or 3' end. This amine can then be reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond. nih.govoup.com The aminopropyl group in this compound is suitable for such conjugations.

Photobiotin: Photoactivatable biotin reagents can form covalent linkages with nucleic acids upon exposure to light. nih.gov

The position of the biotin label can influence its utility. For hybridization probes, labels placed at or near the ends of the oligonucleotide are often more effective than internal labels, as they cause less steric hindrance. nih.govnih.gov The length of the spacer arm between the biotin and the nucleotide is also critical, with longer linkers often improving the accessibility of the biotin for binding to streptavidin, especially when the nucleic acid is immobilized on a surface. biosyn.com

Interaction Mechanisms with Modified Nucleotide Constructs and Aptamers

Biotinylated oligonucleotides are fundamental tools for studying molecular recognition, particularly in the context of aptamers—short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity. creative-biolabs.comspringernature.com

In aptamer selection and application, biotinylation provides a robust method for immobilization and separation. springernature.comnih.gov For instance, a biotinylated target molecule can be used to pull down binding aptamer sequences from a vast library. Conversely, a biotinylated aptamer can be immobilized on a streptavidin-coated surface (e.g., for a biosensor) to capture its specific target from a complex mixture. creative-biolabs.comnih.gov

The interaction mechanism relies on the high-affinity biotin-streptavidin bond to physically link the aptamer-target complex to a solid support. The 3-aminopropylammonium linker serves to distance the bulky biotin-streptavidin complex from the functional oligonucleotide, minimizing potential steric interference with the aptamer's folding and its binding to the target molecule. creative-biolabs.com However, careful design is necessary, as the modification could potentially interfere with the aptamer's tertiary structure. researchgate.net

In hybridization studies, biotinylated probes bind to their complementary DNA or RNA sequences through standard Watson-Crick base pairing. The biotin tag does not significantly interfere with the strength or selectivity of the hybridization process itself. oup.com Following hybridization, the location of the probe is detected by adding a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), which binds to the biotin tag and generates a detectable signal. nih.govnih.gov

Membrane Mimetic Systems and Liposome (B1194612) Interactions

This compound and other biotinylated amphiphiles can be incorporated into membrane mimetic systems, such as liposomes, to create targeted drug delivery vehicles and tools for studying membrane interactions. cd-bioparticles.net Biotinylated phospholipids, like biotin-DPPE (dipalmitoylphosphatidylethanolamine), are mixed with other lipids during liposome formulation to produce vesicles with biotin moieties exposed on their surface. nih.govnih.gov

These biotinylated liposomes can be non-covalently conjugated to streptavidin or avidin. cd-bioparticles.net This allows for a modular "pre-targeting" approach: streptavidin conjugated to a targeting ligand (e.g., an antibody) is administered first and allowed to accumulate at the target site. Subsequently, biotinylated liposomes carrying a therapeutic or diagnostic agent are administered and are captured at the site via the high-affinity biotin-streptavidin interaction. nih.govnih.gov

The efficiency of the interaction between biotinylated liposomes and streptavidin-coated surfaces is influenced by several factors:

Ligand Density: The concentration of the biotinylated lipid in the liposome membrane is a primary determinant of binding avidity. tandfonline.com

Spacer Arm: A spacer group between the biotin moiety and the phospholipid headgroup, such as the aminopropyl group, is crucial for extending the biotin away from the liposome surface. This reduces steric hindrance and facilitates more efficient binding to streptavidin. tandfonline.comavantiresearch.com

Lipid Composition: The inclusion of other lipids, such as cholesterol or bulky headgroup lipids like PEG-derivatives, can affect membrane fluidity and the accessibility of the biotin tag, thereby influencing binding affinity. nih.govtandfonline.com For instance, PEG lipids, while increasing circulation time, can sterically shield the biotin and reduce its ability to bind streptavidin. nih.gov

Studies monitoring the aggregation of biotinylated liposomes cross-linked by avidin or anti-biotin antibodies provide insights into the kinetics and mechanics of these multivalent interactions at a membrane surface. nih.gov Such systems serve as valuable models for understanding cell adhesion and other membrane-level recognition events.

Insertion into Lipid Bilayers and Artificial Membrane Models for Biophysical Characterization

The interaction of this compound with lipid bilayers is a critical aspect of its behavior in biological and synthetic systems. While direct studies on the insertion of this specific compound are not extensively documented, the behavior of analogous biotinylated molecules, particularly those with short hydrocarbon linkers and hydrophilic head groups, provides valuable insights. The insertion of such molecules into a lipid bilayer is governed by a balance of hydrophobic, electrostatic, and specific binding interactions.

The biotin moiety itself is a water-soluble vitamin, and its partitioning into the hydrophobic core of a lipid bilayer is not spontaneous. However, the aminopropylammonium group, being positively charged at physiological pH, can interact favorably with the negatively charged phosphate (B84403) groups of certain phospholipids, such as phosphatidylserine (B164497) or phosphatidylglycerol, which can be found in biological membranes. This electrostatic interaction can facilitate the anchoring of the molecule at the membrane interface.

Biophysical characterization of lipid bilayers incorporating biotinylated lipids is often conducted using techniques such as fluorescence spectroscopy, quartz crystal microbalance with dissipation monitoring (QCM-D), and atomic force microscopy (AFM). These methods allow for the investigation of the stability, fluidity, and protein-binding capacity of the modified membranes. For instance, studies on biotinylated phosphatidylethanolamine (B1630911) incorporated into lipid bilayers have shown that the biotin headgroup remains accessible for binding to proteins like avidin and streptavidin.

The insertion of biotinylated gramicidin (B1672133) A analogues into lipid bilayers has been studied to understand the formation of ion channels. These studies reveal that the biotin group, attached via a linker, is exposed to the aqueous solution, allowing for interaction with streptavidin. This interaction can modulate the channel's properties, demonstrating the functional implications of biotinylation at the membrane surface.

Table 1: Biophysical Parameters of Biotinylated Liposomes

| Liposome Composition | Method of Characterization | Key Finding |

| Biotin-DPPE in GM1-liposomes | Fluorescence Microscopy | Biotin-DPPE is accessible for streptavidin binding in situ. researchgate.net |

| Biotinylated fusogenic liposomes | Dynamic Light Scattering | Liposomes had a positive zeta potential and a size of around 200 nm. |

| Biotinylated unilamellar vesicles | QCM-D | Enables real-time monitoring of vesicle binding to receptor-functionalized surfaces. nih.gov |

Influence on Membrane Fluidity and Permeability in Controlled In Vitro Environments

The incorporation of exogenous molecules into a lipid bilayer can significantly alter its physical properties, including fluidity and permeability. The influence of this compound on these properties would depend on its concentration, the lipid composition of the membrane, and environmental factors such as pH and temperature.

Membrane Fluidity: Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes. The insertion of small molecules can either increase or decrease fluidity. Molecules that disrupt the ordered packing of lipid acyl chains tend to increase fluidity, while those that promote ordering have the opposite effect. Given the structure of this compound, with its relatively small size and flexible aminopropyl linker, it is hypothesized that at low concentrations, it may slightly increase membrane fluidity by creating minor packing defects in the lipid bilayer. Fluorescence anisotropy studies using probes like diphenylhexatriene (DPH) or Laurdan can be employed to quantify such changes in membrane order.

Leveraging the high-affinity interaction between biotin and avidin, a method has been developed to quantify the permeability of microvessels-on-a-chip. nih.govnih.gov In this system, fluorescently labeled avidin is introduced, and its passage across an endothelial cell layer to bind with biotinylated fibronectin on the substrate is measured to determine the permeability coefficient. nih.gov

Table 2: Hypothetical Influence of this compound on Membrane Properties

| Parameter | Expected Effect at Low Concentration | Expected Effect at High Concentration | Rationale |

| Membrane Fluidity | Slight Increase | Moderate Increase | Disruption of lipid packing by the aminopropyl chain. |

| Permeability to Ions | Negligible | Slight Increase | Potential for transient pore formation at higher concentrations. |

| Permeability to Water | Negligible | Negligible | Unlikely to significantly alter water transport pathways. |

Surface Adsorption and Interface Phenomena

Formation of Self-Assembled Monolayers (SAMs) for Controlled Biofunctionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. The formation of SAMs provides a powerful method for controlling the chemical and physical properties of surfaces at the molecular level, which is essential for numerous applications in biosensing and biomaterials.

The formation of SAMs using biotinylated molecules is a well-established strategy for creating surfaces that can specifically bind avidin or streptavidin. nih.gov This strong and highly specific interaction is then utilized to immobilize other biotinylated biomolecules, creating a functional biosensor surface.

While this compound itself does not form a classic SAM in the same way as alkanethiols on gold, it is a key component in the biofunctionalization of pre-formed SAMs. For instance, a SAM of an alkanethiol with a terminal carboxylic acid group can be formed on a gold surface. The carboxylic acid groups are then activated (e.g., with EDC/NHS chemistry) to react with the primary amine of this compound, resulting in a surface decorated with biotin moieties.

The characterization of these biotinylated SAMs is typically performed using surface-sensitive techniques such as surface plasmon resonance (SPR), quartz crystal microbalance with dissipation monitoring (QCM-D), X-ray photoelectron spectroscopy (XPS), and contact angle measurements. SPR and QCM-D can provide real-time information on the kinetics of SAM formation and subsequent protein binding events. nih.gov

Table 4: Characterization of Biotinylated SAMs for Biofunctionalization

| Technique | Information Obtained |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of SAM formation and protein binding; affinity constants. nih.gov |

| Quartz Crystal Microbalance (QCM-D) | Mass and viscoelastic properties of the adsorbed layer. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. |

| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. |

Advanced Analytical Methodologies for Characterization and Application Assessment

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis and purity verification of N-(+)-Biotinyl-3-aminopropylammonium. These techniques offer insights into the atomic composition, molecular weight, and functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of this compound at the atomic level. Both ¹H and ¹³C NMR spectra provide unique fingerprints of the molecule, allowing for the unambiguous assignment of protons and carbons within its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic chemical shifts for the protons in the biotin (B1667282) moiety and the aminopropyl linker. For instance, the protons of the ureido ring in the biotin structure typically appear as distinct signals. researchgate.netresearchgate.net The protons on the tetrahydrothiophene (B86538) ring and the valeric acid side chain also show specific splitting patterns and chemical shifts that are well-documented for biotin and its derivatives. researchgate.net The protons of the 3-aminopropylammonium linker will present as multiplets in the aliphatic region of the spectrum. The relative integration of these signals can be used to confirm the stoichiometry of the different parts of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ureido group and the carboxylic acid amide group are typically found at the downfield end of the spectrum. bmrb.io The carbons of the tetrahydrothiophene ring, the valeric acid chain, and the aminopropyl linker will have characteristic chemical shifts in the aliphatic region. bmrb.io The presence of any unexpected signals could indicate the presence of impurities or side products from the synthesis.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, providing a complete and detailed structural assignment. researchgate.net

Below is a table summarizing the expected ¹H NMR chemical shifts for the core biotin structure, which is a major component of this compound.

| Proton Assignment | Expected Chemical Shift (ppm) |

| H1' | ~2.02 |

| H2' | ~2.68 |

| H3a | ~4.11 |

| H4 | ~3.07 |

| H6a | ~4.30 |

| H6 (geminal) | ~2.57, ~2.81 |

| NH (amide) | ~7.82 |

| NH (ureido) | ~6.33, ~6.39 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. ucl.ac.uk

Advanced mass spectrometry (MS) techniques are crucial for the precise determination of the molecular weight of this compound and for the identification of potential impurities.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It allows for the accurate determination of the molecular weight by generating protonated molecular ions [M+H]⁺. The high resolution of modern mass spectrometers enables the confirmation of the elemental composition of the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another soft ionization technique that is particularly useful for analyzing biomolecules and their conjugates. creative-proteomics.com It can be used to confirm the molecular weight of this compound and is also highly effective in analyzing the products of biotinylation reactions, where the compound is conjugated to peptides, proteins, or other macromolecules. nih.govresearchgate.netoup.comresearchgate.net The mass shift observed upon conjugation provides direct evidence of successful biotinylation. researchgate.net

Both ESI-MS and MALDI-TOF MS can be used to detect and identify impurities. nih.gov Impurities may arise from starting materials, side reactions during synthesis, or degradation products. By analyzing the mass-to-charge ratios of all ions present in the sample, it is possible to identify these contaminants, even at very low levels. nih.govresearchgate.net

The table below shows the expected mass-to-charge ratio for the protonated molecule.

| Ion | Expected m/z |

| [M+H]⁺ | 301.17 |

M represents the molecular formula C13H24N4O2S. smolecule.com